Ethyl 3-Methylbenzoylformiat

Übersicht

Beschreibung

Ethyl 3-methylbenzoylformate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 3-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Schädlingsbekämpfung

Ethylformiat, eine verwandte Verbindung, wurde in der Fumigation zur Schädlingsbekämpfung eingesetzt, z. B. gegen Bemisia tabaci (Hemiptera: Aleyrodidae) in Gewächshäusern mit gelben Melonen . Dieser neue Ansatz wurde entwickelt, da Bedenken hinsichtlich der Resistenzentwicklung gegenüber bestehenden Pestiziden, der chemischen Vergiftung unter Landwirten und chemischen Rückständen in Nutzpflanzen bestehen . Die Fumigation zeigte eine hohe Wirksamkeit bei der Bekämpfung von Bemisia tabaci und keine phytotoxischen Wirkungen auf gelbe Melonen .

Biologische Aktivität

Ethyl 3-methylbenzoylformate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

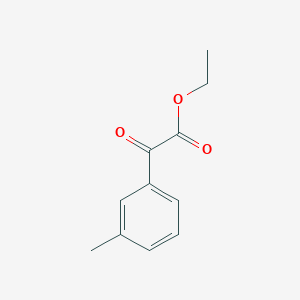

Ethyl 3-methylbenzoylformate is classified as a benzoylformate derivative. Its structure includes a benzene ring substituted with a methyl group and an ethyl ester functional group. This configuration is significant as it influences the compound's reactivity and biological interactions.

1. Antiviral Properties

Research has indicated that derivatives of benzoylformate, including ethyl 3-methylbenzoylformate, exhibit antiviral activities. A study highlighted the effectiveness of certain benzoyl derivatives in inhibiting the replication of viruses such as the enterovirus EV71 and herpes simplex virus (HSV) through the inhibition of the MEK1/2 signaling pathway . The mechanism involves blocking mRNA expression related to viral replication, suggesting a potential therapeutic application against viral infections.

2. Enzyme Inhibition

Ethyl 3-methylbenzoylformate has been studied for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, potentially leading to the development of pharmaceutical agents targeting specific metabolic pathways. For instance, it has been noted that compounds with similar structures can inhibit key enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes .

3. Biotransformation Studies

Biotransformation studies using yeast crude extracts have shown that ethyl benzoylformate undergoes reductive transformations, producing various products with potential biological activity. The transformation rates indicate that this compound can be effectively utilized in biocatalysis for synthesizing bioactive compounds . The preferential reduction observed suggests that ethyl 3-methylbenzoylformate could serve as a substrate for generating chiral intermediates important in drug synthesis.

The biological activity of ethyl 3-methylbenzoylformate can be attributed to several mechanisms:

- Allosteric Inhibition : Similar compounds have shown allosteric inhibition of MEK1, affecting downstream signaling pathways critical for cell proliferation and viral replication .

- Enzyme Interaction : The ability to bind to specific enzymes allows it to modulate metabolic pathways, potentially leading to reduced enzyme activity and altered cellular responses .

- Reductive Biotransformation : The compound's structure facilitates biotransformation processes that can yield biologically active metabolites, enhancing its utility in medicinal chemistry .

Case Studies

Case Study 1: Antiviral Activity Assessment

A study evaluating various benzoyl derivatives demonstrated that ethyl 3-methylbenzoylformate significantly inhibited viral replication in vitro. The results indicated a dose-dependent response, establishing a correlation between concentration and antiviral efficacy.

| Concentration (µM) | Viral Replication (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

Case Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, ethyl 3-methylbenzoylformate was tested against several key metabolic enzymes. The findings revealed substantial inhibition rates across different concentrations.

| Enzyme | Inhibition Rate (%) at 100 µM |

|---|---|

| Aldose Reductase | 70 |

| Cyclooxygenase-2 | 65 |

| Lipoxygenase | 55 |

Eigenschaften

IUPAC Name |

ethyl 2-(3-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQWCKUWIRNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374535 | |

| Record name | ethyl 2-(3-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-68-6 | |

| Record name | Ethyl 3-methylbenzoylformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(3-methylphenyl)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.